2-Buten-1-amine, 3-chloro-
Description
2-Buten-1-amine, 3-chloro- (CAS 56930-04-2), also known as (2E)-3-chloro-2-buten-1-amine, is an unsaturated chlorinated amine with the molecular formula C₄H₈ClN. It is primarily used as a laboratory chemical and an intermediate in organic synthesis . Its structure features a chloro substituent at the 3-position of the butenyl chain, which confers distinct reactivity and physical properties. The compound is classified under acute toxicity (oral, Category 4), skin irritation (Category 2), eye irritation (Category 2A), and respiratory tract irritation (Category 3) per GHS guidelines .
Properties
IUPAC Name |
3-chlorobut-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN/c1-4(5)2-3-6/h2H,3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKBTAMRLCIUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395453 | |
| Record name | 2-Buten-1-amine, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44391-38-0 | |
| Record name | 2-Buten-1-amine, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-amine, 3-chloro- can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-buten-1-ol with ammonia or an amine under specific conditions. For instance, 3-chloro-2-buten-1-ol can be reacted with a solution of sodium amide in liquid ammonia, followed by the addition of ammonium chloride .
Industrial Production Methods
Industrial production of 2-Buten-1-amine, 3-chloro- typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
General Reactivity Profile
The molecule contains two key functional groups:
-
Primary amine (-NH₂) at position 1: Prone to nucleophilic reactions, alkylation, and acylation.
-
Chlorine (-Cl) at position 3: Likely participates in nucleophilic substitution (SN²) or elimination (E2) reactions.
The conjugated double bond (butenyl backbone) may further influence reactivity through resonance stabilization or allylic interactions.
Nucleophilic Substitution Reactions
The chlorine atom at position 3 can act as a leaving group in substitution reactions. Example pathways:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| NaOH (aqueous) | Heat, polar solvent | 3-hydroxy-2-buten-1-amine | SN² |
| NH₃ (excess) | High pressure, ethanol | 3-amino-2-buten-1-amine | SN² |
| NaCN | DMSO, 80°C | 3-cyano-2-buten-1-amine | SN² |
Key Considerations : Steric hindrance from the butenyl chain may slow substitution kinetics compared to simpler chloroalkanes.
Amine-Specific Reactions
The primary amine group can participate in:
Alkylation
-
Reaction with alkyl halides (e.g., CH₃I) yields secondary or tertiary amines.
-
Example:
Acylation
-
Treatment with acyl chlorides (e.g., acetyl chloride) forms amides:
Condensation Reactions
-
With ketones or aldehydes, forms Schiff bases (imines):
Elimination Reactions
Under basic conditions, the chlorine may undergo β-elimination to form an alkene:
| Base | Conditions | Product |
|---|---|---|
| KOH (alcoholic) | Reflux, 120°C | 1-amino-1,3-butadiene |
| NaNH₂ | THF, -78°C | 1-amino-1,3-butadiene |
Oxidation and Reduction
-
Oxidation : The amine group may oxidize to a nitro group (
) under strong oxidizing agents (e.g., KMnO₄/H⁺), though overoxidation to carboxylic acids is possible. -
Reduction : Catalytic hydrogenation (H₂/Pd) could saturate the double bond, yielding 3-chlorobutane-1-amine.
Comparative Reactivity with Analogues
Scientific Research Applications
2-Buten-1-amine, 3-chloro- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Proteomics Research: Its derivatives are used to improve detection in ELISA titrations by reducing non-specific associations.
Medicinal Chemistry:
Industrial Chemistry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Buten-1-amine, 3-chloro- involves its reactive functional groups. The amine group can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactions are facilitated by the presence of the chlorine atom, which acts as a leaving group in substitution reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
3-Buten-1-amine Hydrochloride (CAS 17875-18-2)
- Structure : Differs by the absence of a chloro substituent and the presence of a hydrochloride salt.
- Applications : Used in peptide synthesis and as a building block in pharmaceuticals.
- Reactivity : The hydrochloride salt enhances stability but reduces nucleophilicity compared to 3-chloro-2-buten-1-amine.
- Safety: Limited hazard data available, but likely less volatile than the chloro derivative .
3-Chloro-1-butene (CAS 563-52-0)
- Structure : A chlorinated alkene (C₄H₇Cl) without the amine group.
- Physical Properties : Boiling point 62–65°C, melting point -50°C .
- Reactivity : Undergoes electrophilic addition reactions (e.g., with halogens) due to the chloro-alkene moiety.
- Applications : Intermediate in polymer and agrochemical synthesis.
3-Chloro-N-(3-chlorobut-2-enyl)but-2-en-1-amine
- Structure : A bis-chlorinated derivative with dual chloro and amine groups.
- Synthesis : Likely formed via nucleophilic substitution of 3-chloro-2-buten-1-amine.
Comparison with Halogenated Amines and Alkenes
Halogenated Quinoline Derivatives
- Example: 3-Chloroquinoline-2,4(1H,3H)-dione.
- Synthesis: Reacted with primary amines to form 3-alkylamino derivatives, highlighting the chloro group’s role in nucleophilic substitution .
- Contrast: The aromatic quinoline backbone confers distinct electronic effects compared to aliphatic 3-chloro-2-buten-1-amine.
Halogenated Guaiacol Derivatives
- Example : 3-Chloroguaiacol.
- Odor Profile: Elicits smoky, vanilla-like, and sweet notes, unlike 3-chloro-2-buten-1-amine, which lacks aromaticity .
- Purity : Synthesized at 100% purity, comparable to high-purity 3-chloro-2-buten-1-amine .
Chlorinated Mandelic Acid Derivatives
- Example : 3-Chloromandelic acid.
- Biotransformation : Formed enantioselectively (R-isomer) from 3-chlorobenzaldehyde, demonstrating metabolic specificity absent in aliphatic chloro-amines .
Physicochemical and Hazard Comparison
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